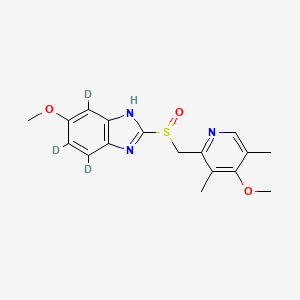
cypellocarpin C
Overview
Description
Cypellocarpin C is a natural compound with the molecular formula C26H32O11 . It has an average mass of 520.526 Da and a monoisotopic mass of 520.194458 Da . This compound is isolated from the dried leaves of Eucalyptus cypellocarpa and shows potent in vitro antitumor-promoting activity .
Synthesis Analysis
Short syntheses of this compound, which is a (+)- ®-oleuropeic acid-containing carbohydrate, have been reported . Leaf extracts of 28 diverse eucalypts revealed this compound to be present in most of the species examined .Molecular Structure Analysis
The molecular structure of this compound is complex, with 6 of 6 defined stereocentres . The structure includes a 4H-1-Benzopyran-4-one core, with various hydroxy, carbonyl, and glucopyranosyl groups attached .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 520.53 . The compound is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications
Synthesis and Occurrence in Eucalyptus Species : Cypellocarpin C, along with cuniloside B, was synthesized, and its occurrence was observed in various Eucalyptus species. This widespread presence suggests roles in essential oil biosynthesis or mobilization in these plants (Hakki et al., 2010).
Antioxidant and Anti-Inflammatory Properties : A study on Eucalyptus globulus revealed that this compound exhibits antioxidant activity. This compound, along with others isolated from Eucalyptus globulus, showed potential anti-inflammatory properties in human myeloma cells (Hasegawa et al., 2008).
Antitumor-Promoting Activity : this compound demonstrated potent antitumor-promoting activity in vitro. This activity was observed in a study evaluating its inhibitory effect on Epstein-Barr virus early antigen activation, suggesting its potential role in cancer prevention (Ito et al., 2000).
Safety and Hazards
Future Directions
The widespread occurrence of cypellocarpin C in diverse eucalypts supports their roles in essential oil biosynthesis or mobilization from sites of synthesis to secretory cavity lumena . This suggests potential future directions in studying the roles of such compounds in essential oil biosynthesis and their potential applications.
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-12-8-16(27)20-17(28)9-15(10-18(20)35-12)36-25-23(31)22(30)21(29)19(37-25)11-34-24(32)13-4-6-14(7-5-13)26(2,3)33/h4,8-10,14,19,21-23,25,28-31,33H,5-7,11H2,1-3H3/t14-,19+,21+,22-,23+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBDJJFZUQGQLU-ZHFYLPRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C4=CCC(CC4)C(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC[C@@H](CC4)C(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





